molecular formula C24H20Cl2N4OS B11290932 N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477329-09-2

N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11290932
CAS No.: 477329-09-2
M. Wt: 483.4 g/mol
InChI Key: MFUOYJCEKBUTEG-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate aldehydes or ketones.

    Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl rings can be done through electrophilic aromatic substitution.

    Thioether Formation: The sulfanyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar properties.

Medicine

Medicinal applications may include the development of new pharmaceuticals targeting specific diseases. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In industry, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. Typically, triazole derivatives may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

The uniqueness of “N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” lies in its specific substitution pattern and the presence of both chloro and methyl groups, which may confer unique biological activities and chemical properties.

Properties

CAS No.

477329-09-2

Molecular Formula

C24H20Cl2N4OS

Molecular Weight

483.4 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20Cl2N4OS/c1-15-3-11-20(12-4-15)30-23(17-6-9-18(25)10-7-17)28-29-24(30)32-14-22(31)27-21-13-19(26)8-5-16(21)2/h3-13H,14H2,1-2H3,(H,27,31)

InChI Key

MFUOYJCEKBUTEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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